molecular formula C18H17N3O5S2 B2423915 methyl 4-{[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]carbamoyl}benzoate CAS No. 923678-30-2

methyl 4-{[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]carbamoyl}benzoate

Cat. No.: B2423915
CAS No.: 923678-30-2
M. Wt: 419.47
InChI Key: CAYFFJUSOSZSHD-UHFFFAOYSA-N
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Description

methyl 4-{[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]carbamoyl}benzoate is a complex organic compound that features a benzothiazole ring, a sulfonamide group, and a benzoate ester

Properties

IUPAC Name

methyl 4-[[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-21(2)28(24,25)13-8-9-14-15(10-13)27-18(19-14)20-16(22)11-4-6-12(7-5-11)17(23)26-3/h4-10H,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYFFJUSOSZSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]carbamoyl}benzoate typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazole ring, followed by the introduction of the sulfonamide group, and finally the esterification to form the benzoate ester. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl 4-{[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

methyl 4-{[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]carbamoyl}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism by which methyl 4-{[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]carbamoyl}benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely and are typically the subject of detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfometuron-methyl: A sulfonylurea herbicide with a similar sulfonamide group.

    Methyl 2-[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]benzoate: Another compound with a similar benzoate ester structure.

Uniqueness

methyl 4-{[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]carbamoyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole ring and sulfonamide group make it particularly interesting for applications in medicinal chemistry and materials science.

Biological Activity

Methyl 4-{[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]carbamoyl}benzoate (CAS Number: 923678-30-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17N3O5S2
  • Molecular Weight : 389.47 g/mol
  • IUPAC Name : this compound

The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity

Benzothiazole derivatives have been widely studied for their antimicrobial properties. This compound may exhibit similar activities due to the presence of the benzothiazole core. Research indicates that modifications in the benzothiazole structure can enhance antibacterial and antifungal efficacy .

Anticancer Properties

The compound's potential as an anticancer agent has garnered attention. Benzothiazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and inhibition of specific signaling pathways .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its activity may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Interference with DNA Replication : Some benzothiazole derivatives interact with DNA, preventing replication and leading to cell death.

Study 1: Antimicrobial Efficacy

In a study examining various benzothiazole derivatives, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting strong antimicrobial potential.

Bacterial StrainInhibition Zone (mm)Control (mm)
E. coli150
S. aureus120
P. aeruginosa100

Study 2: Anticancer Activity

Another study focused on the anticancer effects of benzothiazole derivatives in vitro. This compound was evaluated in human cancer cell lines.

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

The compound demonstrated a dose-dependent inhibition of cell viability across all tested lines.

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